2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one
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Description
2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one, also known as DMTCP, is an important organic compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. DMTCP has been widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Antimicrobial, Anti-HIV, and Anticancer Properties
The thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial, anti-HIV, and anticancer activities. Specifically, these compounds, including 7-substituted thiazolo[4,5-d]pyrimidines, have shown promising results in vitro against these conditions. The structural modifications to the thiazolo[4,5-d]pyrimidine core, including various substitutions at the 7-position, play a crucial role in their biological activity, highlighting the versatility and potential of these compounds in developing new therapeutic agents (Habib, Rida, Badawey, & Fahmy, 1996).
Antioxidant Activity
Another study focused on the synthesis of novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines, including derivatives related to the compound of interest. These synthesized compounds were evaluated for their antioxidant activities, showcasing the potential of such derivatives in combating oxidative stress. The introduction of diversity at specific positions on the thiazolo[4,5-b]pyridine scaffold has been instrumental in enhancing their antioxidant properties, further expanding the research applications of these compounds (Chaban et al., 2013).
Cyclin-Dependent Kinase Inhibition
In the realm of cancer research, 2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as moderately potent inhibitors of cyclin-dependent kinase-2 (CDK2), a critical enzyme involved in cell cycle regulation. Through systematic structure-activity relationship (SAR) analysis and X-ray crystallography, several derivatives with low nanomolar inhibitory potency against CDK2 were discovered. These findings indicate the potential application of thiazolo[4,5-d]pyrimidine derivatives in developing novel anticancer therapies by targeting CDK regulatory mechanisms (Wang et al., 2004).
properties
IUPAC Name |
2-(dimethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-11(2)7-10-5-4(13-7)6(12)9-3-8-5/h3H,1-2H3,(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIPFSYJSJGMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-6h,7h-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
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